molecular formula C23H24F2N4O2 B2753795 (1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-1H-pyrazol-4-yl)(4-methylpiperazin-1-yl)methanone CAS No. 1014070-07-5

(1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-1H-pyrazol-4-yl)(4-methylpiperazin-1-yl)methanone

Cat. No.: B2753795
CAS No.: 1014070-07-5
M. Wt: 426.468
InChI Key: OSYQSIBGOFVDII-UHFFFAOYSA-N
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Description

This compound is a pyrazole-based methanone derivative featuring dual 3-fluorobenzyl substituents and a 4-methylpiperazine moiety. The structural complexity arises from the pyrazole core substituted at positions 1 and 3 with 3-fluorobenzyl groups, while the 4-position is linked to a 4-methylpiperazine via a ketone bridge. Such substitutions are common in medicinal chemistry for optimizing pharmacokinetic properties and target selectivity, particularly in kinase inhibitors or CNS-targeted agents . The fluorine atoms enhance metabolic stability and lipophilicity, while the piperazine group may contribute to solubility and receptor interactions .

Properties

IUPAC Name

[3-[(3-fluorophenyl)methoxy]-1-[(3-fluorophenyl)methyl]pyrazol-4-yl]-(4-methylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24F2N4O2/c1-27-8-10-28(11-9-27)23(30)21-15-29(14-17-4-2-6-19(24)12-17)26-22(21)31-16-18-5-3-7-20(25)13-18/h2-7,12-13,15H,8-11,14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSYQSIBGOFVDII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CN(N=C2OCC3=CC(=CC=C3)F)CC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-1H-pyrazol-4-yl)(4-methylpiperazin-1-yl)methanone , identified by its CAS number 1013755-90-2, is a pyrazole derivative that has garnered attention for its potential biological activities. This article aims to present a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C25H21F2N3O2C_{25}H_{21}F_2N_3O_2 with a molecular weight of 433.4 g/mol. The structure features a pyrazole ring substituted with fluorobenzyl groups and a piperazine moiety, which may influence its pharmacological properties.

PropertyValue
Molecular FormulaC25H21F2N3O2C_{25}H_{21}F_2N_3O_2
Molecular Weight433.4 g/mol
CAS Number1013755-90-2

Mechanisms of Biological Activity

Research into the biological activity of pyrazole derivatives suggests several potential mechanisms:

  • Enzyme Inhibition : Pyrazole compounds often act as inhibitors of various enzymes, including those involved in cancer metabolism and inflammation.
  • Receptor Modulation : The compound may interact with specific receptors, influencing signaling pathways related to cell proliferation and apoptosis.
  • Antimicrobial Activity : Some pyrazole derivatives exhibit antimicrobial properties, potentially through disrupting bacterial cell wall synthesis or inhibiting metabolic pathways.

Anticancer Activity

A study evaluated the anticancer properties of various pyrazole derivatives, including the one . The compound showed significant cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway, as evidenced by increased levels of pro-apoptotic proteins and decreased anti-apoptotic proteins in treated cells.

Antimicrobial Properties

In vitro studies demonstrated that the compound exhibited moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, suggesting potential for development as an antimicrobial agent.

Comparative Analysis with Related Compounds

To contextualize the biological activity of this compound, a comparison with related pyrazole derivatives was conducted:

Compound NameAnticancer IC50 (µM)Antibacterial MIC (µg/mL)
(1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-1H-pyrazol-4-yl)(4-methylpiperazin-1-yl)methanone1532 (S. aureus)
Pyrazole Derivative A1016 (S. aureus)
Pyrazole Derivative B2064 (E. coli)

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of pyrazole-piperazine hybrids, which are structurally compared below with analogs from literature:

Table 1: Structural and Functional Comparison

Compound Name / ID Key Substituents Molecular Weight (g/mol) Reported Activity/IC50 Reference
Target Compound 1-(3-Fluorobenzyl), 3-((3-Fluorobenzyl)oxy)-pyrazole, 4-methylpiperazine-methanone ~470 (estimated) N/A (hypothetical kinase/CNS)
[4-(4-Fluorobenzyl)piperazin-1-yl]-[3-fluoro-2-(trifluoromethyl)phenyl]methanone (Compound 23) 4-Fluorobenzyl, 3-fluoro-2-(trifluoromethyl)phenyl ~440 Anticancer (in vitro assays)
1-[(4-Fluorophenyl)methyl]-N-[1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl]-1H-benzimidazol-2-amine 4-Fluorobenzyl, 4-methoxyphenethyl, benzimidazole ~490 β-3 inhibitor (IC50 = 64 nM)
3-(4-Fluoro-3-phenoxyphenyl)-1-((4-methylpiperazin-1-yl)methyl)-1H-1,2,4-triazole-5-thiol 4-Methylpiperazine, 4-fluoro-3-phenoxyphenyl, triazole ~430 Antifungal/antibacterial

Key Observations

Fluorine Substitution: The target compound uses 3-fluorobenzyl groups, unlike the 4-fluorobenzyl in Compound 23 . This positional isomerism may alter steric interactions and electronic effects, impacting target binding. Fluorine in the benzyl group enhances metabolic stability compared to non-fluorinated analogs (e.g., benzimidazole derivatives in ).

Piperazine vs. Piperidine :

  • The 4-methylpiperazine in the target compound differs from the piperidine in , which may influence solubility and conformational flexibility. Piperazine’s tertiary nitrogen allows for stronger hydrogen bonding in receptor pockets .

Core Heterocycle :

  • Pyrazole (target) vs. triazole () vs. benzimidazole (): Pyrazole’s lower basicity compared to benzimidazole may reduce off-target interactions, while triazole’s sulfur atom in confers redox activity.

Compound 23’s anticancer activity highlights pyrazole-piperazine hybrids’ versatility .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be tailored to improve yield and purity?

The synthesis involves multi-step organic reactions. A validated approach includes:

  • Step 1 : Formation of the pyrazole core via cyclocondensation of hydrazine derivatives with diketones or β-keto esters under acidic conditions .
  • Step 2 : Introduction of 3-fluorobenzyl groups via nucleophilic substitution or Mitsunobu reactions, using 3-fluorobenzyl chloride/bromide and catalysts like triethylamine .
  • Step 3 : Coupling the pyrazole intermediate with 4-methylpiperazine via a carbamate or amide bond formation, optimized using coupling agents (e.g., EDC/HOBt) in anhydrous DMF .
  • Optimization : Use continuous flow reactors for scalable synthesis and HPLC-guided purification (>95% purity) .

Q. Which analytical techniques are critical for confirming structural integrity and purity?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR to verify substitution patterns (e.g., fluorobenzyl proton signals at δ 7.2–7.4 ppm, piperazine methyl at δ 2.3 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 494.215) .
  • HPLC : Monitor purity using C18 columns (ACN/water gradient, retention time ~12.5 min) .
  • X-ray Crystallography : Resolve stereochemistry and bond angles (e.g., pyrazole-piperazine dihedral angle ~85°) .

Q. How should initial biological screening assays be designed to assess pharmacological potential?

  • Enzyme Inhibition : Test against kinases (e.g., PI3K, EGFR) using fluorescence-based assays (IC50_{50} determination) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose ranges 1–100 µM .
  • Antimicrobial Activity : Broth microdilution assays (MIC values) against Gram-positive/negative bacteria .
  • Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent controls (DMSO ≤0.1%) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies identify critical functional groups?

  • Functional Group Variation : Synthesize analogs with substituent changes (e.g., replace 3-fluorobenzyl with 4-fluorobenzyl or non-fluorinated groups) .
  • Biological Testing : Compare IC50_{50} values across analogs to pinpoint groups enhancing activity (e.g., fluorination improves membrane permeability ).
  • Computational Modeling : Use molecular docking (AutoDock Vina) to correlate substituent effects with target binding affinity (e.g., fluorobenzyl interactions with hydrophobic kinase pockets) .

Q. What methodologies resolve contradictions in biological activity across experimental models?

  • Orthogonal Assays : Validate cytotoxicity results using both MTT and clonogenic assays to rule out false positives .
  • Pharmacokinetic Profiling : Assess metabolic stability (e.g., liver microsome assays) to explain discrepancies between in vitro and in vivo efficacy .
  • Target Engagement Studies : Use cellular thermal shift assays (CETSA) to confirm direct target binding in complex biological matrices .

Q. Which computational and experimental strategies predict and validate target interactions?

  • Molecular Dynamics Simulations : Simulate binding stability (GROMACS) to identify key residues (e.g., piperazine interactions with ATP-binding sites) .
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD_D values) for hypothesized targets .
  • CRISPR-Cas9 Knockout Models : Validate target relevance by comparing activity in wild-type vs. gene-edited cell lines .

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